

structure and stereochemistry of Boc-(S)-3-(aminomethyl)pyrrolidine

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Compound of Interest

Compound Name: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

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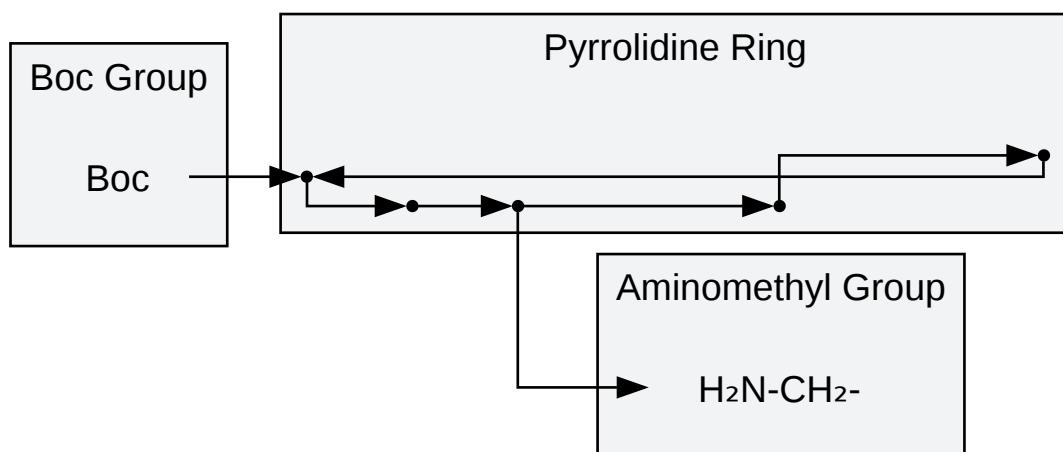
An In-depth Technical Guide to Boc-(S)-3-(aminomethyl)pyrrolidine for Drug Development Professionals

Introduction

Boc-(S)-3-(aminomethyl)pyrrolidine is a versatile chiral building block widely employed in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a pyrrolidine ring with a protected nitrogen and a primary amine on a stereodefined side chain, makes it an invaluable intermediate for creating complex, enantiomerically pure molecules.^[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it highly adaptable in multi-step synthetic pathways.^[1]

Structure and Stereochemistry

The fundamental structure of Boc-(S)-3-(aminomethyl)pyrrolidine consists of a five-membered pyrrolidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group. A key feature is the aminomethyl group (-CH₂NH₂) attached to the third carbon of the pyrrolidine ring. The stereochemistry at this carbon is designated as (S), which is crucial for the synthesis of stereospecific pharmaceuticals where biological activity is highly dependent on the three-dimensional arrangement of atoms.^[3]



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Caption: 2D representation of Boc-(S)-3-(aminomethyl)pyrrolidine structure.

Physicochemical and Spectroscopic Properties

The compound is typically a yellow oil or a solid, and its properties make it a stable intermediate for various chemical transformations.[\[1\]](#) Key data are summarized below.

Property	Value	Reference(s)
CAS Number	199175-10-5	[1] [4] [5] [6]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1] [4] [5] [6]
Molecular Weight	200.28 g/mol	[1] [4] [6]
Appearance	Yellow oil or solid	[1]
Boiling Point	280.3 ± 13.0 °C (Predicted)	[4]
Density	1.044 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	10.12 ± 0.29 (Predicted)	[4]
Purity	≥97-99% (HPLC)	[1] [6]
Storage Conditions	0-8°C, protect from light	[1] [4] [6]
SMILES	O=C(OC(C)(C)C)N1CC-- INVALID-LINK--C1	[6]
InChI Key	OGCCBDIYOAFOGK- MRVPVSSYSA-N	[7]

Characterization of Boc-(S)-3-(aminomethyl)pyrrolidine is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthesis Overview

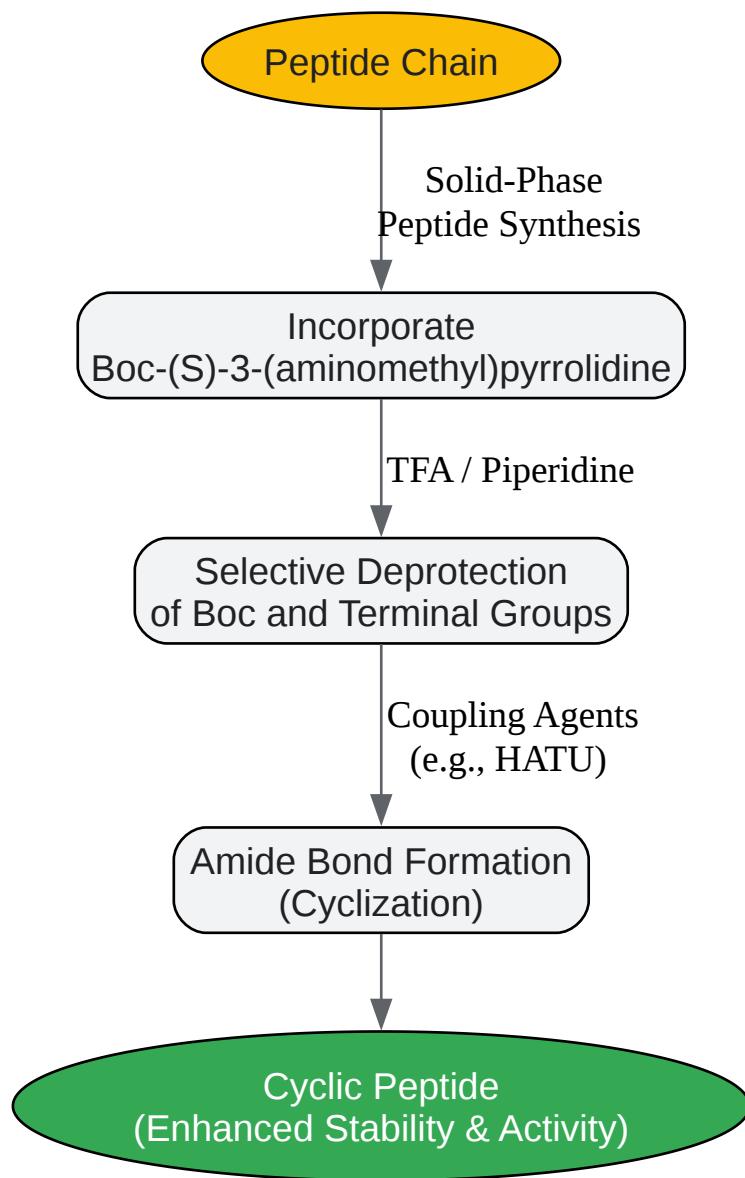
A common and stereospecific method for synthesizing Boc-(S)-3-(aminomethyl)pyrrolidine starts from the commercially available chiral precursor, (S)-prolinol.[\[10\]](#) The synthesis involves a sequence of protection, activation, and substitution reactions to convert the hydroxyl group of (S)-prolinol into the desired aminomethyl functionality while maintaining the crucial (S)-stereochemistry.

Caption: General synthetic workflow for Boc-(S)-3-(aminomethyl)pyrrolidine.

Applications in Drug Discovery

Boc-(S)-3-(aminomethyl)pyrrolidine is a cornerstone in the synthesis of advanced pharmaceutical agents due to its unique structural attributes.[\[1\]](#)

- Chiral Building Block: As an enantiomerically pure compound, it is essential for asymmetric synthesis, ensuring the production of drugs with high efficacy and safety profiles.[\[1\]](#)
- Peptide Chemistry: It is incorporated into peptide-based therapeutics to introduce conformational rigidity, such as β -turns, which can enhance binding affinity to biological targets.[\[11\]](#) The diamino functionality, after deprotection, can also act as a linker for peptide cyclization, which improves stability, bioavailability, and resistance to enzymatic degradation.[\[11\]](#)
- Synthesis of Peptidomimetics: The pyrrolidine scaffold is used to append various functional groups, leading to the creation of novel peptidomimetics with improved pharmacological properties.[\[11\]](#)
- Neurological Drug Development: The compound serves as a key intermediate in the synthesis of drugs targeting neurological disorders.[\[1\]\[2\]](#)
- Neuroscience Research: It is a valuable tool in studying neurotransmitter systems and developing potential treatments for cognitive disorders.[\[1\]](#)



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Caption: Workflow for using the compound in peptide cyclization.

Representative Experimental Protocol: N-Acylation

The primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine is readily available for various coupling reactions. The following is a general protocol for N-acylation, a common step in synthesizing more complex molecules.

Objective: To couple a carboxylic acid (R-COOH) to the primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine.

Materials:

- Boc-(S)-3-(aminomethyl)pyrrolidine
- Carboxylic acid (R-COOH) (1.0 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
- Anhydrous DMF (N,N-Dimethylformamide)
- Saturated aqueous NaHCO₃ solution
- Brine
- Ethyl acetate (EtOAc)
- Anhydrous MgSO₄
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
- Reagent Addition: Add Boc-(S)-3-(aminomethyl)pyrrolidine (1.05 eq) to the solution. Cool the mixture to 0°C using an ice bath.
- Coupling: Add DIPEA (2.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq).
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

- **Workup:** Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times), water (1 time), and brine (1 time).
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- **Final Product:** Purify the resulting crude product by column chromatography on silica gel to yield the desired N-acylated product. Characterize the final compound by NMR and MS.

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